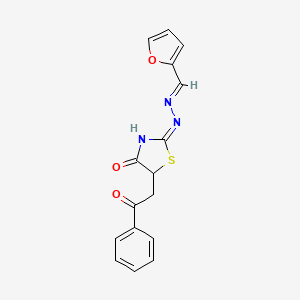

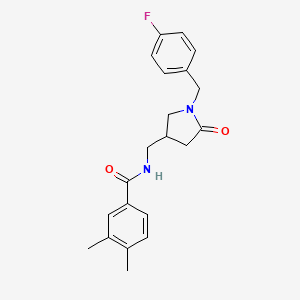

![molecular formula C10H12BrClO B2742975 1-Bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene CAS No. 1369896-16-1](/img/structure/B2742975.png)

1-Bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene, also known as Bromochloroacetophenone, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound has been used in various fields of research, including biochemistry, pharmacology, and toxicology.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

1-Bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene participates in various chemical reactions, showcasing its versatility in organic synthesis. For instance, it has been used as a substrate in the alkylation of benzene, demonstrating the Friedel–Crafts alkylation's utility in producing complex organic compounds. This process leads to the formation of alkylated benzene derivatives, highlighting the compound's role in synthesizing valuable chemical intermediates (H. Albar, A. Khalaf, & S. Bahaffi, 1997).

Crystallography and Molecular Structure

Research into this compound and its derivatives has extended into crystallography, providing insights into its structural properties. Studies on crystal structures have detailed the supramolecular features of derivatives, such as hydrogen bonding and π–π interactions, which are critical for understanding the compound's behavior in various conditions and its potential applications in materials science (Timo Stein, F. Hoffmann, & M. Fröba, 2015).

Novel Compound Synthesis

The compound also serves as a precursor in the synthesis of non-peptide small molecular antagonists, showcasing its application in the development of pharmaceutical agents. Through a series of reactions, including elimination, reduction, and bromination, researchers have synthesized novel benzamide derivatives with potential biological activities. This highlights the compound's importance in medicinal chemistry for drug discovery and development (H. Bi, 2015).

Propiedades

IUPAC Name |

1-bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMAVGMWCMGCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC(=C(C=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

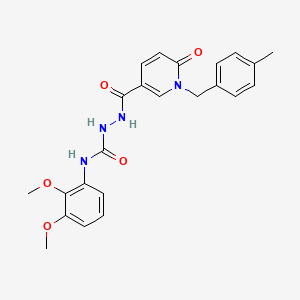

![N-(2,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2742892.png)

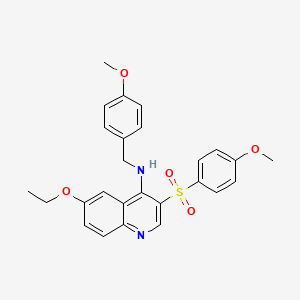

![8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742894.png)

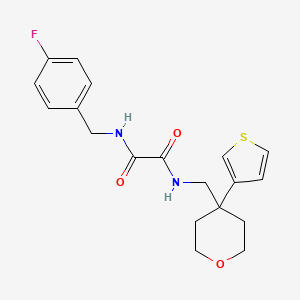

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2742896.png)

![3,4,5,6-tetrachloro-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2742902.png)

![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2742905.png)

![2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2742911.png)